Nitinol

Vue d'ensemble

Description

Synthesis Analysis

The manufacturing of Nitinol involves sophisticated techniques that ensure the alloy's specific composition and properties are achieved. Research highlights the application of modern technology in the synthesis and processing of this compound, including the use of machine learning methods to predict phase transformation temperatures, essential for tailoring the alloy's shape memory and superelastic characteristics (Imamalizade, 2023).

Molecular Structure Analysis

This compound's unique properties stem from its molecular structure, characterized by the near-equiatomic composition of nickel and titanium. This composition is crucial for its shape memory and superelasticity, which are based on the reversible martensitic phase transformation. The molecular structure allows this compound to "remember" its original shape when subjected to specific temperature changes or external stresses, a feature extensively studied for its potential in medical devices and other applications.

Chemical Reactions and Properties

Chemical reactions involving this compound focus on its surface and corrosion behavior, crucial for its biocompatibility and durability, especially in medical applications. Studies survey the alloy's surface condition modifications using various advanced techniques, emphasizing the importance of oxide layers in improving corrosion resistance and biocompatibility (Shabalovskaya, 2001).

Physical Properties Analysis

This compound's physical properties, including its phase transformation temperatures, mechanical behavior, and fatigue resistance, are central to its functionality. Research into the mechanical testing of this compound highlights the dependency of its superelastic and shape memory capabilities on alloy composition, heat treatment, and mechanical deformation history, providing valuable insights into optimizing these properties for specific applications (Eaton-Evans et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound, especially those relevant to medical applications, such as biocompatibility and corrosion resistance, have been extensively reviewed. The surface, corrosion, and biocompatibility aspects of this compound as an implant material have been critically surveyed, with a focus on the alloy's composition, phase state, surface treatment, and its interaction with biological environments (Shabalovskaya, 2002).

Applications De Recherche Scientifique

Chirurgie orthopédique et cardiovasculaire

Les propriétés uniques du Nitinol le rendent très approprié pour les dispositifs médicaux utilisés dans les chirurgies orthopédiques et cardiovasculaires. Sa mémoire de forme et sa superélasticité permettent à des dispositifs tels que les stents et les ancres osseuses de s'adapter à l'intérieur du corps, offrant un soutien et favorisant la guérison avec un minimum d'invasivité .

Orthodontie

En orthodontie, le this compound est utilisé pour les attaches et les fils en raison de sa capacité à retrouver sa forme originale après avoir été déformé. Cette caractéristique aide à appliquer une pression constante sur les dents, les déplaçant efficacement à la position souhaitée au fil du temps .

Moteurs thermiques à l'état solide

L'effet de mémoire de forme du this compound est exploité dans les moteurs thermiques à l'état solide pour convertir l'énergie thermique en travail mécanique. Cette application tire parti de la capacité de l'alliage à « se souvenir » de sa forme lorsqu'il est chauffé au-dessus de sa température de transformation .

Composants aéronautiques

L'industrie aérospatiale utilise le this compound dans les composants aéronautiques tels que les raccords de tuyaux « rétractables ». Ces composants bénéficient de la capacité du this compound à se contracter lors du refroidissement, assurant des ajustements serrés et des joints étanches dans les structures des avions .

Produits de sécurité

Le this compound trouve des applications dans les produits de sécurité où son comportement de déformation et de récupération prévisible peut être utilisé dans des dispositifs qui nécessitent une activation lorsqu'ils atteignent des températures ou des conditions spécifiques .

Montures de lunettes

La flexibilité et la durabilité du this compound en font un excellent matériau pour les montures de lunettes. Il permet aux montures de se plier sans casser et de retrouver leur forme originale, offrant confort et résistance .

Dispositifs médicaux

Dans le domaine des dispositifs médicaux, la biocompatibilité et la résistance à la corrosion du this compound sont cruciales. Il est utilisé dans divers implants, y compris les stents vasculaires, les valves cardiaques et les clous orthopédiques, offrant une fiabilité à long terme .

Électronique et actionneurs

La résistance électrique et les propriétés de mémoire de forme du this compound sont exploitées dans l'électronique pour créer des actionneurs qui déplacent ou contrôlent des mécanismes ou des systèmes. Cette application est importante dans les systèmes micro-électromécaniques (MEMS) où un contrôle précis est essentiel .

Mécanisme D'action

Target of Action

Nitinol, a metal alloy of nickel and titanium, is primarily targeted at applications that require the use of its unique properties: the shape memory effect and superelasticity . These properties make this compound an ideal material for various applications, including medical devices such as stents, guidewires, heart valves, occluders, and filters .

Mode of Action

The mode of action of this compound is based on its two unique properties: the shape memory effect and superelasticity . The shape memory effect allows this compound to undergo deformation at one temperature, maintain its deformed shape when the external force is removed, and then recover its original, undeformed shape upon heating above its "transformation temperature" . Superelasticity, on the other hand, allows the metal to undergo large deformations and immediately return to its undeformed shape upon removal of the external load . Whether this compound exhibits shape memory effect or superelasticity depends on whether it is above its transformation temperature during the action .

Biochemical Pathways

Its biocompatibility and potential cytotoxicity due to nickel release have been studied . The biocompatibility of this compound is a crucial factor in its use in medical applications, and efforts have been made to reduce nickel leaching and improve biocompatibility .

Pharmacokinetics

The release of nickel ions from this compound devices and their potential effects have been a subject of study . Efforts have been made to reduce nickel leaching through various surface treatments .

Result of Action

The result of this compound’s action is the ability to withstand significant deformation and return to its original shape, either through the shape memory effect or superelasticity . This property allows this compound devices to be collapsed into a low profile for insertion into the body (e.g., during a medical procedure), and then expanded to their original shape once in place .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and mechanical stress . The transformation between shape memory and superelastic behaviors depends on whether this compound is above or below its transformation temperature . Furthermore, the surface properties of this compound can be optimized through various treatments to improve its corrosion resistance and biocompatibility .

Safety and Hazards

Nitinol-based cardiovascular devices can undergo corrosion following placement in the body and the resulting corrosion events may have potential implications on the mechanical integrity and biocompatibility of the device . The FDA has outlined considerations on medical devices containing the metal alloy this compound as part of ongoing efforts to evaluate materials in devices to address potential safety questions .

Orientations Futures

Propriétés

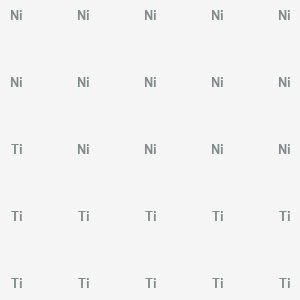

IUPAC Name |

nickel;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/14Ni.11Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZNVUGXRDIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni].[Ni] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ni14Ti11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1348.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52013-44-2 | |

| Record name | Nitinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052013442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel, compound with Titanium (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-[(3,5-Dimethoxyphenyl)methylamino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1230059.png)

![2,4-Dibromo-6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1230066.png)

![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)